5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione
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Overview
Description
5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione is a complex organic compound that features a diazinane ring substituted with fluoro, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of fluoro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl) (methyl)sulfane
- (2-Fluoro-5-methoxyphenyl) (methyl)sulfane
Uniqueness
5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione is unique due to its combination of fluoro, methoxy, and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C20H17F5N2O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H17F5N2O3/c1-10-16(11-5-3-8-15(30-2)17(11)22)18(28)26-19(29)27(10)9-12-13(20(23,24)25)6-4-7-14(12)21/h3-8,10,16H,9H2,1-2H3,(H,26,28,29) |
InChI Key |
AXNYJXBWYQQFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C3=C(C(=CC=C3)OC)F |
Origin of Product |
United States |
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